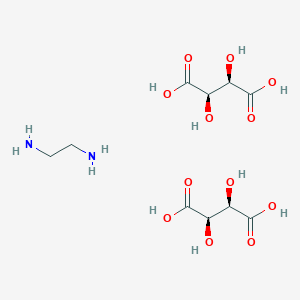
Ethylenediamine DI-L-(+)-tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylenediamine DI-L-(+)-tartrate is a chemical compound that combines ethylenediamine with DI-L-(+)-tartaric acid. Ethylenediamine is a colorless liquid with an ammonia-like odor, widely used in various industrial applications. DI-L-(+)-tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. The combination of these two compounds results in a crystalline salt that has unique properties and applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of ethylenediamine DI-L-(+)-tartrate typically involves the reaction of ethylenediamine with DI-L-(+)-tartaric acid in an aqueous solution. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired crystalline salt. The reaction can be represented as follows:
C2H8N2+C4H6O6→C6H14N2O6
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The reactants are mixed in precise stoichiometric ratios, and the reaction mixture is stirred continuously to ensure complete reaction. After the reaction is complete, the product is filtered, washed, and dried to obtain the pure crystalline salt.
Analyse Chemischer Reaktionen
Types of Reactions
Ethylenediamine DI-L-(+)-tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethylenediamine DI-L-(+)-tartrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral resolving agent in the synthesis of optically active compounds.
Biology: The compound is used in the study of enzyme kinetics and protein-ligand interactions.
Industry: The compound is used in the production of various chemicals, including polymers and resins.
Wirkmechanismus
The mechanism of action of ethylenediamine DI-L-(+)-tartrate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a chelating agent, binding to metal ions and affecting their availability and activity. This property is particularly useful in enzyme studies, where the compound can modulate enzyme activity by binding to metal cofactors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediamine: A simple diamine with two primary amine groups.
DI-L-(+)-tartaric acid: A naturally occurring organic acid with two hydroxyl groups and two carboxyl groups.
Ethylenediamine tetraacetic acid (EDTA): A chelating agent with multiple carboxyl and amine groups.
Uniqueness
Ethylenediamine DI-L-(+)-tartrate is unique due to its combination of ethylenediamine and DI-L-(+)-tartaric acid, resulting in a compound with both chelating and chiral properties. This makes it particularly useful in applications requiring chiral resolution and metal ion chelation.
Eigenschaften
Molekularformel |
C10H20N2O12 |
|---|---|
Molekulargewicht |
360.27 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;ethane-1,2-diamine |
InChI |
InChI=1S/2C4H6O6.C2H8N2/c2*5-1(3(7)8)2(6)4(9)10;3-1-2-4/h2*1-2,5-6H,(H,7,8)(H,9,10);1-4H2/t2*1-,2-;/m11./s1 |
InChI-Schlüssel |
RWISDUHFHDEVCZ-STERTIEDSA-N |
Isomerische SMILES |
C(CN)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
C(CN)N.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















